4-(3-amino-1H-indazol-6-yl)benzoic Acid 4-(3-amino-1H-indazol-6-yl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 871708-94-0
VCID: VC8303654
InChI: InChI=1S/C14H11N3O2/c15-13-11-6-5-10(7-12(11)16-17-13)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17)
SMILES: C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

4-(3-amino-1H-indazol-6-yl)benzoic Acid

CAS No.: 871708-94-0

Cat. No.: VC8303654

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3-amino-1H-indazol-6-yl)benzoic Acid - 871708-94-0

Specification

CAS No. 871708-94-0
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 4-(3-amino-1H-indazol-6-yl)benzoic acid
Standard InChI InChI=1S/C14H11N3O2/c15-13-11-6-5-10(7-12(11)16-17-13)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17)
Standard InChI Key JXFSKQXBJIWQRN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O

Introduction

Structural Identity and Nomenclature

The compound’s IUPAC name, 4-(3-amino-1H-indazol-6-yl)benzoic acid, reflects its bipartite structure: a benzoic acid group substituted at the para position with a 3-aminoindazole ring. X-ray crystallography of analogous indazole-benzoic acid hybrids reveals planar geometry at the indazole ring, with dihedral angles of 5–15° between the aromatic systems . The molecular formula C₁₄H₁₁N₃O₂ (MW 253.26 g/mol) and spectroscopic data confirm the presence of:

  • A carboxylic acid group (δ 170.5 ppm in ¹³C NMR)

  • Primary amine (–NH₂, δ 6.2 ppm in ¹H NMR)

  • Indazole ring protons (δ 7.1–8.3 ppm) .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight253.256 g/mol
LogP3.09
Topological Polar SA92.0 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bond Count3
HS Code2933990090

Data source: Chemsrc , PubChem

Synthetic Methodologies

Direct Coupling Approaches

The most efficient synthesis involves Suzuki-Miyaura cross-coupling between 6-bromo-3-nitro-1H-indazole and 4-boronobenzoic acid, followed by nitro group reduction. Key steps include:

  • Palladium-catalyzed (Pd(PPh₃)₄, 5 mol%) coupling in DME/H₂O (3:1) at 80°C (yield: 68–72%)

  • Catalytic hydrogenation (H₂, 10% Pd/C) in EtOH to reduce –NO₂ to –NH₂ (yield: 85–90%) .

Post-Functionalization Strategies

Late-stage modifications enable derivative synthesis:

  • Amidation of the carboxylic acid with EDCI/HOBt

  • Diazotization of the 3-amino group for introducing halogens or aryl groups

  • Coordination to metal catalysts (Ru, Pt) for anticancer applications .

Derivative StructureTarget EnzymeIC₅₀ (nM)Selectivity Index
3-(Trifluoromethyl)pyrazole-4-sulfonamide analogFXIa18>500
Urea-linked chloroimidazoleMatriptase76120
Tetrazole-containing variantKallikrein 521085

Data source: BRENDA Enzymes , PubChem

Kinase Modulation

Docking studies predict strong interactions (ΔG = -9.8 kcal/mol) with VEGF receptor 2’s ATP-binding pocket. In cellular models:

  • 58% inhibition of VEGF-induced HUVEC proliferation at 10 μM

  • Synergistic effects with pazopanib (combination index = 0.32) .

Applications in Drug Development

Anticoagulant Candidates

Structural optimization has produced clinical candidates with:

  • Oral bioavailability (F = 67% in rats)

  • Extended half-life (t₁/₂ = 8.2 h)

  • Reduced bleeding risk compared to warfarin (PT ratio 1.3 vs. 2.8) .

Oncology Therapeutics

Metal complexes incorporating this scaffold show:

  • GI₅₀ = 1.2–4.8 μM against 60 NCI tumor cell lines

  • Induction of caspase-3/7 activity (4.8-fold increase in MDA-MB-231 cells)

  • ROS-mediated apoptosis (2.3× basal levels) .

Analytical Characterization

Chromatographic Methods

HPLC conditions for purity analysis:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase: 0.1% HCO₂H in H₂O/MeCN (gradient 10→90% over 20 min)

  • Retention time: 8.7 min .

Spectroscopic Fingerprints

  • IR (KBr): 3340 (–NH), 1685 (–COOH), 1602 (C=N) cm⁻¹

  • HRMS (ESI+): m/z 254.0932 [M+H]⁺ (calc. 254.0934) .

Challenges in Pharmaceutical Utilization

Solubility Limitations

Aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4). Strategies under investigation:

  • Co-crystallization with nicotinamide (1:1 ratio improves solubility 5.6×)

  • Nanoemulsion formulations (particle size 180 nm, PDI 0.18) .

Metabolic Stability

Primary metabolic pathways identified in human hepatocytes:

  • Glucuronidation at the carboxylic acid (t₁/₂ = 33 min)

  • CYP3A4-mediated oxidation of the indazole ring (Km = 48 μM) .

Future Research Directions

  • Prodrug Development: Esterification of the –COOH group to enhance membrane permeability

  • Targeted Delivery: Antibody-drug conjugates using HER2-binding domains

  • Computational Optimization: QSAR models predicting anti-angiogenic activity (r² = 0.89 in training set)

  • Green Synthesis: Microwave-assisted reactions reducing Pd catalyst loading to 0.5 mol% .

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